1-(1-Cinnamylcyclohexyl)piperidine
Description
Properties
CAS No. |
14228-25-2 |
|---|---|
Molecular Formula |
C20H29N |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+ |
InChI Key |
ZWLFQLUGJSOTBJ-JLHYYAGUSA-N |
SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Isomeric SMILES |
C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Synonyms |
1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Cyclohexane Precursor Functionalization
The cyclohexyl group is typically introduced early in the synthesis to establish the quaternary carbon center. In a method adapted from organometallic chemistry, cyclohexanone derivatives undergo Grignard or organolithium additions to install substituents. For example, treatment of 1-cyanocyclohexane with LiAlH₄ yields 1-aminocyclohexane, which is subsequently alkylated. Alternatively, Friedel-Crafts alkylation of benzene derivatives with cyclohexyl halides provides aryl-cyclohexane intermediates, though this route risks electrophilic byproducts.
Piperidine Ring Construction
Piperidine rings are synthesized via cyclization or reductive amination. A cyclization strategy described by Davis et al. converts δ-amino ketones into piperidines using acidic conditions (e.g., HCl), achieving yields >70%. For 1-(1-cinnamylcyclohexyl)piperidine, reductive amination of cyclohexyl-substituted glutaraldehydes with ammonium acetate and NaBH₃CN in methanol provides the piperidine core, though steric hindrance may reduce efficiency.
Cinnamyl Group Installation
Alkylation of Cyclohexyl-Piperidine Intermediates
The cinnamyl group is introduced via nucleophilic substitution or metal-catalyzed coupling. A reported procedure involves treating 1-(cyclohexyl)piperidine with cinnamyl bromide in the presence of K₂CO₃ in DMF at 80°C, achieving 58% yield after 12 hours. Side products arise from competing elimination or over-alkylation, necessitating careful stoichiometric control.
Heck Coupling for Stereoselective Cinnamylation
Palladium-catalyzed Heck coupling between 1-(cyclohexyl)piperidine-allyl derivatives and aryl halides offers stereocontrol. Using Pd(OAc)₂, PPh₃, and Et₃N in DMF, the (E)-cinnamyl isomer is obtained preferentially (85:15 E:Z). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.
Integrated Synthesis Protocols
Three-Step Route from Cyclohexanone
Step 1: Cyclohexanone is converted to 1-aminocyclohexane via Strecker synthesis (NH₃, KCN, HCl), followed by LiAlH₄ reduction.
Step 2: The amine undergoes reductive amination with glutaraldehyde (NaBH₃CN, MeOH) to form 1-(cyclohexyl)piperidine.
Step 3: Cinnamylation using cinnamyl bromide (K₂CO₃, DMF, 80°C) yields the target compound (overall yield: 42%).
One-Pot Tandem Alkylation-Cyclization
A streamlined approach combines cyclohexylmagnesium bromide with N-cinnamyl-piperidinone in THF at −78°C, followed by aqueous workup. This method achieves 65% yield by minimizing intermediate isolation.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote elimination. Nonpolar solvents (toluene) favor cyclization but require higher temperatures. For the cinnamylation step, DMF at 80°C optimizes nucleophilicity while suppressing side reactions.
Catalytic Systems
Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) improve coupling efficiency for Heck reactions, while Lewis acids (AlCl₃) facilitate Friedel-Crafts alkylation. Sodium methoxide, generated in situ from Na and MeOH, proves effective for Dieckmann cyclizations in piperidine syntheses.
Analytical Characterization
1H NMR spectra of this compound show distinct signals: δ 6.2–6.6 ppm (cinnamyl vinyl protons), δ 3.1 ppm (piperidine N-CH₂), and δ 1.2–2.1 ppm (cyclohexyl and piperidine CH₂). MS (ESI+) confirms the molecular ion at m/z 284.2 [M+H]⁺. Purity >95% is achievable via recrystallization from ethyl acetate/hexane .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Cinnamylcyclohexyl)piperidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogs like 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine, copper(II) chloride-catalyzed alkyne-cyclohexanone coupling is effective . Post-synthesis, purity (>95%) is verified via HPLC and spectroscopic techniques (¹H/¹³C NMR, IR). For example, axial/equatorial proton differentiation in cyclohexyl groups requires high-resolution NMR to resolve splitting patterns .
Q. How should researchers characterize the structural complexity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign cyclohexyl chair conformers and cinnamyl stereochemistry. Solvent effects (e.g., CDCl₃ vs. d⁶-DMSO) must be controlled to avoid signal splitting artifacts .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers (e.g., para- vs. meta-substituted analogs) by fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Screen for receptor binding (e.g., NMDA, opioid) using radioligand displacement assays. Piperidine derivatives often show affinity for CNS targets; for example, PCP analogs act as NMDA antagonists . Use in vitro models (e.g., neuronal cell lines) to assess neurotoxicity or neuroprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Contradictions may arise from:
- Purity Issues : Trace impurities (e.g., elimination byproducts like 1-phenylcyclohexene) can skew bioactivity. Monitor via GC-MS and ensure salt forms (e.g., HCl) are stable under analysis conditions .
- Isomer Differentiation : Para-substituted analogs may degrade under GC conditions, leading to false negatives. Use LC-MS/MS for isomer-specific quantification .
- Assay Variability : Standardize cell-based assays with positive controls (e.g., ketamine for NMDA antagonism) .
Q. What strategies optimize the binding affinity of this compound derivatives for specific receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the cinnamyl group’s substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance hydrophobic interactions with receptor pockets .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes to targets like the NMDA receptor’s phencyclidine site .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to prioritize derivatives with longer half-lives .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Optimization : Transition from CuCl₂ to palladium catalysts for milder, scalable cross-coupling reactions .
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers if racemization occurs during synthesis .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
